[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride is a complex organic compound that features a unique structure with deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the introduction of deuterium atoms through specific reagents. The final step often involves the formation of the azanium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the integrity of the deuterium atoms in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azanium group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide; reactions may require specific solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride is used as a precursor in the synthesis of more complex molecules. Its unique deuterium labeling makes it valuable in studying reaction mechanisms and kinetics.
Biology
In biological research, this compound can be used as a tracer in metabolic studies. The presence of deuterium atoms allows for precise tracking of the compound’s pathway in biological systems.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its unique structure may offer advantages in drug design, particularly in improving the stability and bioavailability of pharmaceutical agents.
Industry
In industrial applications, the compound can be used in the production of deuterated materials, which are essential in various high-tech applications, including nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and stability, affecting its overall activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
- [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(methyl)azanium;chloride
- [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)ammonium;chloride
Uniqueness
The primary uniqueness of [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride lies in its deuterium atoms. These atoms provide distinct advantages in various applications, including enhanced stability, reduced metabolic rate, and improved analytical properties in spectroscopic studies.
Properties
Molecular Formula |
C9H20ClNO2 |
---|---|
Molecular Weight |
218.77 g/mol |
IUPAC Name |
[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m1./s1/i2D3,3D3,4D3; |
InChI Key |
WUFRNEJYZWHXLC-ZMXASVBCSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@H]1C[C@@H]([C@H](O1)C)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.